5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it could act as a kinase inhibitor or modulate oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in glaucoma treatment
Uniqueness
5-ethyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)thiophene-2-sulfonamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity compared to other thiophene derivatives .
Properties
IUPAC Name |
5-ethyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S3/c1-2-15-3-4-16(22-15)23(19,20)18-9-12-7-14(10-17-8-12)13-5-6-21-11-13/h3-8,10-11,18H,2,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQCTROAYGDZAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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